molecular formula C8H11N3O2 B12600642 1-Ethyl-2-(4-nitrophenyl)hydrazine CAS No. 915788-08-8

1-Ethyl-2-(4-nitrophenyl)hydrazine

Cat. No.: B12600642
CAS No.: 915788-08-8
M. Wt: 181.19 g/mol
InChI Key: OYODKEUXPSHCMC-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(4-nitrophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylhydrazine with ethyl iodide in the presence of a base such as sodium ethoxide. The reaction typically takes place in an ethanol solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of hydrazine synthesis can be applied. This includes large-scale reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-(4-nitrophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-nitrophenyl)hydrazine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl group and a nitro groupThe nitro group provides a site for reduction and further functionalization, while the ethyl group influences the compound’s solubility and reactivity .

Properties

CAS No.

915788-08-8

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-ethyl-2-(4-nitrophenyl)hydrazine

InChI

InChI=1S/C8H11N3O2/c1-2-9-10-7-3-5-8(6-4-7)11(12)13/h3-6,9-10H,2H2,1H3

InChI Key

OYODKEUXPSHCMC-UHFFFAOYSA-N

Canonical SMILES

CCNNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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